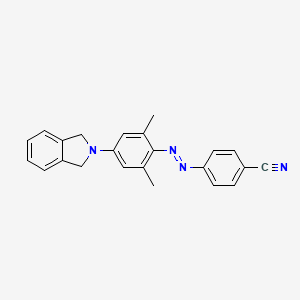
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is a complex organic compound with the molecular formula C23H20N4 and a molecular weight of 352.443 g/mol . This compound is known for its unique structural features, which include an azo group (-N=N-) and a benzonitrile group (-C≡N). It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile typically involves multiple steps. One common method includes the diazotization of 2,6-dimethyl-4-(2-isoindolinyl)aniline followed by coupling with benzonitrile . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile can be compared with other similar compounds, such as:
4-(4-(2-isoindolinyl)-2-methylphenylazo)benzonitrile: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
4-(2,6-Dimethylphenylazo)benzonitrile: Lacks the isoindolinyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities.
Properties
CAS No. |
198220-43-8 |
|---|---|
Molecular Formula |
C23H20N4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C23H20N4/c1-16-11-22(27-14-19-5-3-4-6-20(19)15-27)12-17(2)23(16)26-25-21-9-7-18(13-24)8-10-21/h3-12H,14-15H2,1-2H3 |
InChI Key |
HQNJEQLZWGUWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)C#N)C)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


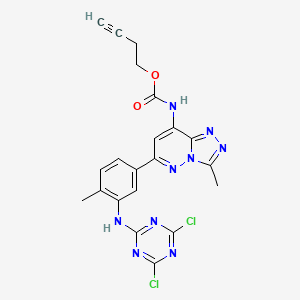

![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
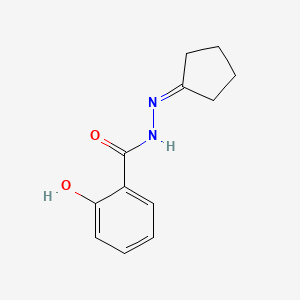
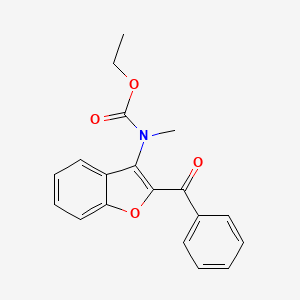
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
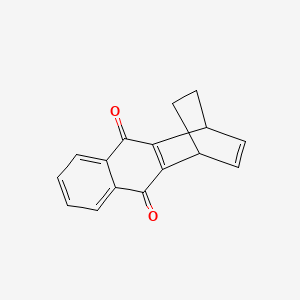
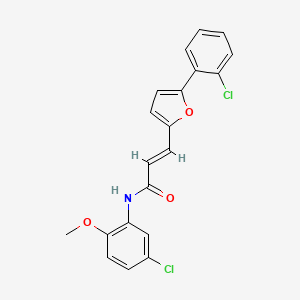

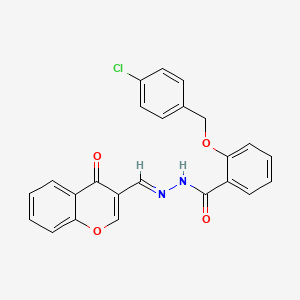
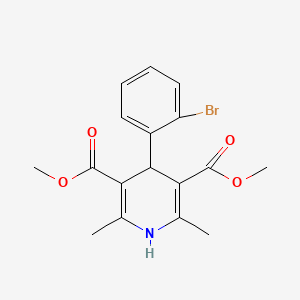
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
